2,4,6-Trifluorobenzenesulphonamide
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Overview
Description
2,4,6-Trifluorobenzenesulphonamide is an organic compound with the molecular formula C6H4F3NO2S and a molecular weight of 211.16 g/mol It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulphonamide group
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 2,4,6-trifluorobenzenesulphonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
It is known that sulfonamides interfere with the folic acid pathway, which is crucial for the synthesis of nucleic acids in bacteria .
Result of Action
The inhibition of folic acid synthesis by sulfonamides generally results in the prevention of bacterial growth .
Biochemical Analysis
Preparation Methods
The synthesis of 2,4,6-Trifluorobenzenesulphonamide typically involves the reaction of 2,4,6-trifluorobenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2,4,6-Trifluorobenzenesulphonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulphonamide group can be oxidized or reduced to form different derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Trifluorobenzenesulphonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,4,6-Trifluorobenzenesulphonamide can be compared with other similar compounds, such as:
2,6-Difluorobenzenesulfonamide: This compound has two fluorine atoms instead of three and exhibits different chemical reactivity and biological activity.
2,4,6-Trichlorobenzenesulfonamide: The presence of chlorine atoms instead of fluorine alters the compound’s properties and applications.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2,4,6-trifluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOYFPLTVBANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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